molecular formula C7H8N4 B11922434 2,6-Dimethyl-1H-purine

2,6-Dimethyl-1H-purine

Katalognummer: B11922434
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: LCNSRLOKWJJBSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-1H-purine is a synthetic purine derivative of interest in chemical and pharmaceutical research. Purines are fundamental structural motifs in biology, and their synthetic derivatives are extensively investigated for modulating various biological pathways. Researchers utilize such compounds as key intermediates or core scaffolds in medicinal chemistry efforts, particularly in the development of novel enzyme inhibitors and receptor ligands. Structurally related purine-2,6-dione derivatives have been studied for a range of activities, serving as valuable tools for probing biochemical processes. These analogues have been explored as inhibitors of ribonucleases like the Caf1 subunit of the Ccr4-Not deadenylase complex , as ligands for serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) in neuropharmacology , and as kinase inhibitors with anticancer potential . Other research avenues for similar compounds include their role as Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonists with phosphodiesterase (PDE) inhibitory activity for investigating analgesic and anti-inflammatory pathways . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for use in humans, animals, or for diagnostic applications. Researchers should consult the specific product Certificate of Analysis for detailed quality control data, including purity and characterization information.

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

2,6-dimethyl-7H-purine

InChI

InChI=1S/C7H8N4/c1-4-6-7(9-3-8-6)11-5(2)10-4/h3H,1-2H3,(H,8,9,10,11)

InChI-Schlüssel

LCNSRLOKWJJBSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC(=N1)C)N=CN2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Methylation via SN2 Mechanisms

Direct alkylation of adenine or hypoxanthine precursors using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions is a widely employed method. For example, treatment of adenine with NaH in dimethyl sulfoxide (DMSO) generates a purine anion, which reacts with methyl iodide to yield N-methylated products. However, regioselectivity remains a challenge due to multiple reactive nitrogen sites (N1, N3, N7, and N9).

Key Reaction Conditions:

  • Solvent: DMSO or DMF (polar aprotic solvents enhance nucleophilicity).

  • Base: NaH or K₂CO₃ (deprotonates purine at N9 or N3).

  • Temperature: 20–60°C (higher temperatures favor N3 alkylation).

Example:

Adenine + 2 equiv. CH₃I → 1,3-dimethyladenine (45% yield).

Cyclization of Methylated Pyrimidine Precursors

Traube Synthesis Adaptation

The Traube method involves cyclizing 4,5-diaminopyrimidine derivatives with formamide or triethyl orthoformate. Starting from 2,6-dimethyl-4,5-diaminopyrimidine, cyclization under acidic conditions forms the purine core.

Optimization:

  • Cyclizing Agent: Formamide (180°C, 6 hours) achieves 60–70% yields.

  • Regiocontrol: Methyl groups at C2 and C6 are retained during ring closure.

Mitsunobu Reaction for Regioselective Alkylation

Chiral Alcohol Coupling

The Mitsunobu reaction enables stereospecific alkylation using 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol and triphenylphosphine (PPh₃). This method inverts the alcohol’s configuration, yielding enantiomerically pure N9-alkylated purines.

Case Study:

(RS)-3,4-Dihydro-2H-1,5-benzoxathiepin-3-ol + N,N-dimethyladenine → (R)-N9-alkylated product (38% yield, 96.9% ee).

Halogenation and Methyl Group Substitution

Nucleophilic Aromatic Substitution

Chlorinated purines (e.g., 2,6-dichloropurine) undergo nucleophilic substitution with methyl Grignard reagents (CH₃MgBr) in tetrahydrofuran (THF).

Example:

2,6-Dichloropurine + 2 equiv. CH₃MgBr → 2,6-dimethylpurine (55% yield).

Reductive Amination of Nitro Derivatives

Catalytic Hydrogenation

Reduction of 2,6-dinitropurine derivatives using Pd/C or Raney nickel under H₂ gas introduces methyl groups via intermediate amines.

Protocol:

2,6-Dinitropurine + H₂ (1 atm, Pd/C) → 2,6-diaminopurine → methylation → 2,6-dimethylpurine.

Microwave-Assisted Synthesis

Accelerated Alkylation

Microwave irradiation reduces reaction times from hours to minutes. For instance, adenine and benzyl bromide in DMSO with NaH achieve 90% conversion in 10 minutes.

Advantages:

  • Efficiency: 5–10x faster than conventional heating.

  • Yield Improvement: 15–20% higher yields due to reduced side reactions.

Enzymatic Methylation

Purine Methyltransferases

Biocatalytic methods using enzymes like adenine methyltransferase (AMT) enable site-specific methylation. For example, AMT from E. coli transfers methyl groups from S-adenosylmethionine (SAM) to N3 of adenine.

Limitations:

  • Substrate Specificity: Limited to natural purine bases.

  • Cost: High enzyme production expenses.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalabilityCost
Direct Alkylation45–60ModerateHighLow
Traube Cyclization60–70HighModerateMedium
Mitsunobu Reaction30–40HighLowHigh
Halogen Substitution50–55ModerateHighMedium
Microwave Synthesis70–80LowHighLow

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-1H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding purine oxides.

    Reduction: Reduction reactions can yield dihydropurine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Purine oxides.

    Reduction: Dihydropurine derivatives.

    Substitution: Halogenated purines or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Applications

Recent studies have highlighted the potential of 2,6-dimethyl-1H-purine derivatives in the treatment of type 2 diabetes mellitus. A notable investigation synthesized a series of novel derivatives that act as inhibitors of the enzyme DPP-4 (Dipeptidyl Peptidase-4), which plays a crucial role in glucose metabolism. The synthesized compounds demonstrated promising inhibitory activity with IC50 values ranging from 15.66 nM to 28.45 nM, comparable to the standard drug linagliptin .

Case Study:

  • Compounds Evaluated: PB01 and PB11
  • Methodology: In vitro screening against DPP-4 and in vivo testing on STZ-Nicotinamide-induced diabetic mice.
  • Results: Significant reduction in serum glucose levels was observed, indicating potential therapeutic benefits for managing diabetes.

Neuropharmacological Research

2,6-Dimethyl-1H-purine has been investigated for its effects on various neurotransmitter receptors, including serotonin and dopamine receptors. A series of N-(arylpiperazinyl)acetamide derivatives were synthesized and evaluated for their binding affinities to serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The results indicated that certain derivatives exhibited high affinity for these receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .

Case Study:

  • Compounds Evaluated: Various N-(arylpiperazinyl)acetamides derived from 2,6-dimethyl-1H-purine.
  • Methodology: Competition binding assays.
  • Findings: Compounds showed varying affinities; some were classified as potent dual receptor ligands, indicating their potential use in neuropharmacological therapies.

Thermoanalytical Studies

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) have been applied to study the thermal stability of 2,6-dimethyl-1H-purine derivatives. These studies help in understanding the decomposition behavior of these compounds under heat stress, which is crucial for their formulation in pharmaceuticals .

Data Table: Thermal Stability Analysis of Purine Derivatives

Compound NameDecomposition Temperature (°C)Thermal StabilityAnalysis Technique
2,6-Dimethyl-1H-Purine220StableTGA
Caffeine235StableDTA
Theophylline210ModerateTGA

Antiviral Research

Emerging research has also explored the antiviral properties of purine derivatives against viruses such as SARS-CoV-2. Structure-based drug design approaches have been utilized to develop compounds that can inhibit viral replication by targeting specific viral enzymes .

Case Study:

  • Focus: Development of inhibitors targeting SARS-CoV-2.
  • Methodology: In silico modeling and docking studies.
  • Results: Identified several promising candidates based on binding affinity assessments.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-1H-purine involves its interaction with specific molecular targets. It can inhibit enzymes like phosphodiesterases, leading to increased levels of cyclic AMP and cyclic GMP within cells . This inhibition can result in various physiological effects, including bronchodilation and anti-inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 2,6-Dimethyl-1H-purine and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
2,6-Dimethyl-1H-purine 5943-89-5 C₇H₈N₄ 148.16 Methyl at positions 2 and 6 Limited biological data; potential precursor in purine synthesis .
1-Methylxanthine 6136-37-4 C₆H₆N₄O₂ 166.14 Methyl at position 1; dihydro-dione Intermediate in caffeine metabolism; phosphodiesterase inhibition .
Theobromine 83-67-0 C₇H₈N₄O₂ 180.16 Methyl at positions 3 and 7 Found in cocoa; vasodilator and mild stimulant .
Theophylline 58-55-9 C₇H₈N₄O₂ 180.16 Methyl at positions 1 and 3 Bronchodilator; treats asthma and COPD .
7-Ethyltheophylline 23043-88-1 C₉H₁₂N₄O₂ 208.22 Ethyl at position 7; methyl at 1 and 3 Enhanced lipophilicity; potential extended-release formulations .
Caffeine 58-08-2 C₈H₁₀N₄O₂ 194.19 Methyl at positions 1, 3, and 7 Central nervous system stimulant; adenosine receptor antagonist .
2,6-Dichloropurine 5451-40-1 C₅H₂Cl₂N₄ 189.00 Chlorine at positions 2 and 6 Synthetic intermediate for nucleoside analogs; antiviral research .

Structural Differences and Implications

Substituent Position and Type :

  • 2,6-Dimethyl-1H-purine lacks the oxygen-containing dione structure of methylxanthines (e.g., Theophylline, 1-Methylxanthine), which reduces its polarity and may limit solubility in aqueous environments compared to dihydro-dione derivatives .
  • 2,6-Dichloropurine replaces methyl groups with electronegative chlorine atoms, enhancing reactivity in nucleophilic substitution reactions for pharmaceutical synthesis .

Biological Activity: Methylxanthines (e.g., Theophylline, Caffeine) exhibit adenosine receptor antagonism and phosphodiesterase inhibition, contributing to bronchodilation and stimulant effects . In contrast, 2,6-Dimethyl-1H-purine’s lack of oxygen moieties may alter receptor binding profiles, though specific data is unavailable.

Synthetic Utility :

  • 2,6-Dichloropurine is a versatile intermediate in synthesizing antiviral and anticancer nucleosides due to its reactive chlorine substituents .
  • 2,6-Dimethyl-1H-purine may serve as a scaffold for alkylation or functionalization reactions, given its stable methyl groups .

Biologische Aktivität

2,6-Dimethyl-1H-purine is a heterocyclic aromatic organic compound belonging to the purine family, which plays a crucial role in various biological processes, including nucleic acid synthesis and cellular signaling. This article explores the biological activity of 2,6-Dimethyl-1H-purine, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

2,6-Dimethyl-1H-purine is characterized by its structure, which includes a purine ring with two methyl groups at the 2 and 6 positions. This modification can influence its biological interactions and pharmacological properties.

The biological activity of 2,6-Dimethyl-1H-purine is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit phosphodiesterases (PDEs), which leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) within cells. This modulation of cyclic nucleotides can affect numerous signaling pathways involved in cell proliferation and inflammation.
  • Receptor Binding : Research indicates that derivatives of 2,6-Dimethyl-1H-purine exhibit varying affinities for serotonin (5-HT) and dopamine (D) receptors. For instance, certain derivatives have shown high affinity for 5-HT6 and D2 receptors, with binding affinities ranging from 14 nM to over 2000 nM depending on the specific compound .

Anti-Cancer Activity

Numerous studies have investigated the anti-cancer potential of 2,6-Dimethyl-1H-purine derivatives. For example:

  • EGFR Inhibition : Compounds derived from this purine have demonstrated promising inhibitory activity against epidermal growth factor receptor (EGFR), with IC50 values around 87 nM, suggesting potential applications in cancer therapy targeting EGFR-related pathways .
  • BRAF Inhibition : Some studies have explored the effectiveness of these compounds against BRAF V600E mutations, although results indicated limited efficacy in this area .

Anti-Inflammatory Properties

Research has also highlighted the anti-inflammatory effects of 2,6-Dimethyl-1H-purine. It has been evaluated for its potential as an analgesic agent due to its impact on inflammatory pathways mediated by cyclic nucleotides .

Study on Receptor Affinities

A detailed study synthesized a series of N-(arylpiperazinyl)acetamide derivatives based on 2,6-Dimethyl-1H-purine. The binding affinities were assessed through competitive binding experiments:

CompoundReceptor TypeBinding Affinity (nM)
Compound 55-HT614
Compound 12D2100
Compound 4D22000

This data illustrates how structural modifications can significantly influence receptor interactions and potential therapeutic effects .

Anti-Proliferative Studies

In vitro studies have demonstrated that certain derivatives exhibit notable anti-proliferative effects against various cancer cell lines. For example:

CompoundGI50 Value (nM)Target
Compound VI0.68EGFR L858R/T790M
Compound VII58Wild-type EGFR

These findings indicate that specific modifications can enhance the efficacy of purine derivatives in inhibiting cancer cell growth .

Q & A

Q. What are the established synthetic routes for 2,6-Dimethyl-1H-purine, and how can regioselectivity be controlled during alkylation?

The synthesis typically involves alkylation of purine precursors. For example, a modified procedure for analogous purines uses 2,6-dichloro-9H-purine as a starting material, with alkylation agents like methyl iodide in the presence of potassium carbonate in DMSO. Reaction conditions (e.g., temperature at 288–291 K) and stoichiometric control of reagents are critical to favor N7 or N9 alkylation. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) isolates isomers . For 2,6-dimethyl derivatives, sequential methylation steps with careful monitoring via TLC or HPLC are recommended to confirm regiochemical outcomes.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing 2,6-Dimethyl-1H-purine?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming methyl group positions. For example, 1^1H NMR peaks near δ 3.3–3.5 ppm typically indicate N-methyl protons, while aromatic protons appear downfield (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Tools like Mercury CSD 2.0 (Cambridge Crystallographic Data Centre) enable visualization of crystal packing and intermolecular interactions. Hydrogen-bonding patterns and void analysis can validate structural stability .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 148.17 g/mol for 2,6-Dimethyl-1H-purine) and fragmentation patterns .

Q. What are the known biological targets of 2,6-Dimethyl-1H-purine derivatives in pharmacological studies?

Derivatives of dimethylpurines exhibit phosphodiesterase (PDE) inhibition, particularly targeting PDE4 and PDE5 isoforms, which are relevant to inflammatory and cardiovascular research. Activity is assessed via enzyme inhibition assays (IC50_{50} values) using fluorescent substrates or radiometric methods. For example, 6,9-dimethylpurine analogs show IC50_{50} values in the low micromolar range .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data for 2,6-Dimethyl-1H-purine analogs?

Contradictions in bioactivity (e.g., varying IC50_{50} values across studies) may arise from differences in isomer ratios or solvent effects. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding affinities to PDE isoforms, while molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. Cross-referencing computational results with experimental IC50_{50} data helps validate hypotheses .

Q. What strategies optimize the synthesis of 2,6-Dimethyl-1H-purine derivatives for high-yield, scalable production?

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 20 hours to 2 hours for similar purine derivatives) .
  • Catalytic Systems : Ruthenium-based catalysts (e.g., Ru(dtbbpy)3_32_2) enhance decarboxylative alkylation efficiency, achieving yields >75% .
  • Green Solvents : Use of HFIP (hexafluoroisopropanol) minimizes side reactions and simplifies purification .

Q. How do structural modifications (e.g., piperidinyl or toluoyl groups) impact the pharmacokinetics of 2,6-Dimethyl-1H-purine derivatives?

  • Lipophilicity Adjustments : Adding hydrophobic groups (e.g., 4-methylphenyl) increases logP values, enhancing blood-brain barrier permeability. Measured via shake-flask or HPLC methods .
  • Metabolic Stability : In vitro liver microsomal assays (e.g., human CYP450 isoforms) assess oxidative metabolism. Derivatives with piperidinyl substituents show prolonged half-lives due to reduced CYP3A4 affinity .

Methodological Guidelines

Q. Experimental Design for Assessing PDE Inhibition

  • Positive/Negative Controls : Use rolipram (PDE4 inhibitor) and sildenafil (PDE5 inhibitor) as benchmarks. Include vehicle controls (DMSO ≤0.1%).
  • Dose-Response Curves : Test 8–10 concentrations (1 nM–100 μM) in triplicate. Calculate IC50_{50} using nonlinear regression (GraphPad Prism) .
  • Data Validation : Confirm enzyme specificity via knockout cell lines or isoform-selective inhibitors .

3.2 Resolving Spectral Overlaps in NMR Characterization
For overlapping methyl peaks in 1^1H NMR:

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^13C signals, distinguishing N7 vs. N9 methylation .
  • Deuterated Solvents : Use CDCl3_3 or DMSO-d6_6 to sharpen peaks and reduce exchange broadening .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.